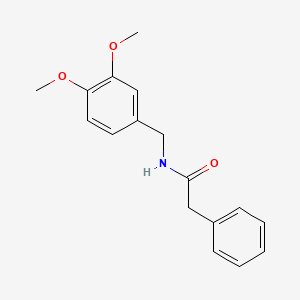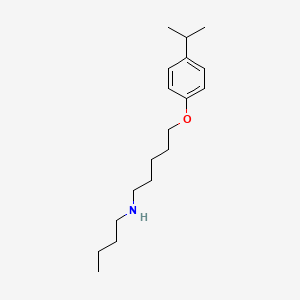
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine, also known as Bupivacaine, is a local anesthetic that is widely used in medical procedures. It was first synthesized in the 1950s and has since become an essential tool in modern medicine.
Mecanismo De Acción
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine works by blocking the transmission of nerve impulses by inhibiting the influx of sodium ions into nerve cells. This results in the loss of sensation in the affected area. This compound is a long-acting local anesthetic, which means that its effects can last for several hours.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has a low systemic toxicity, which means that it has minimal effects on the body's organs and systems. However, it can cause cardiovascular toxicity, especially when administered in high doses or in patients with pre-existing heart conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine has several advantages and limitations for lab experiments. It is a potent and long-acting local anesthetic, which makes it ideal for studying the effects of anesthesia on the body. However, its effects can be unpredictable and can vary depending on the individual, making it difficult to standardize experiments.
Direcciones Futuras
There are several future directions for the research of N-butyl-5-(4-isopropylphenoxy)-1-pentanamine. One area of research is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the study of its effects on different populations, such as children and the elderly, and in different medical conditions. Additionally, there is a need for more research on the mechanisms of action of this compound and its interactions with other drugs.
Conclusion:
In conclusion, this compound is a local anesthetic that has become an essential tool in modern medicine. Its synthesis method involves the Mannich reaction, and it has a wide range of scientific research applications. Its mechanism of action involves the inhibition of sodium influx into nerve cells, and it has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
The synthesis of N-butyl-5-(4-isopropylphenoxy)-1-pentanamine involves the reaction of 4-isopropylphenol with butylamine to form an intermediate, which is then reacted with 1-chloropentane to form the final product. This process is known as the Mannich reaction and is commonly used in the synthesis of local anesthetics.
Aplicaciones Científicas De Investigación
N-butyl-5-(4-isopropylphenoxy)-1-pentanamine has a wide range of scientific research applications. It is commonly used in the treatment of pain management, especially in postoperative pain, chronic pain, and neuropathic pain. It is also used in regional anesthesia, such as epidural and spinal anesthesia, and in peripheral nerve blocks.
Propiedades
IUPAC Name |
N-butyl-5-(4-propan-2-ylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-13-19-14-7-6-8-15-20-18-11-9-17(10-12-18)16(2)3/h9-12,16,19H,4-8,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAZDHBDQSAQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
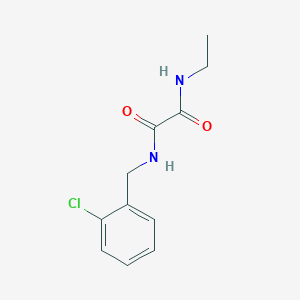
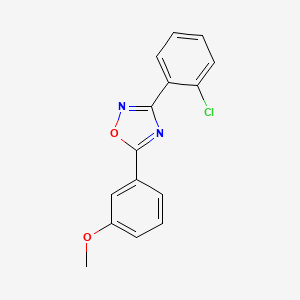
![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)
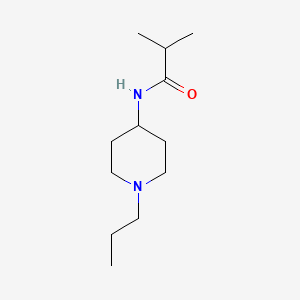
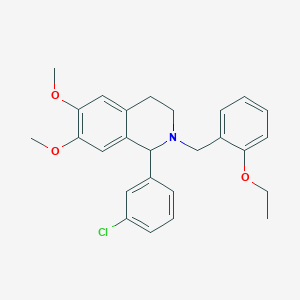
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4972229.png)
